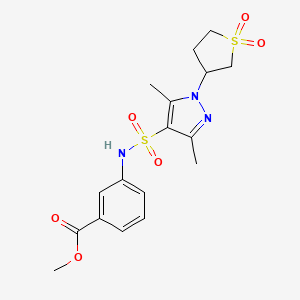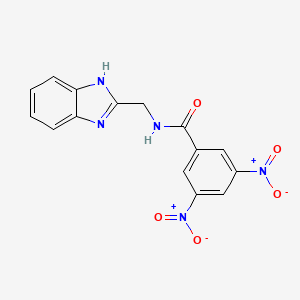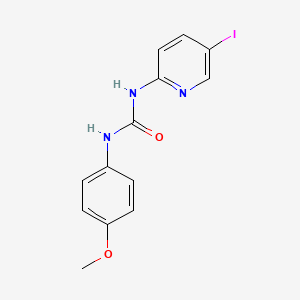
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, Ro 31-8220, and has been synthesized using various methods.
Wirkmechanismus
Ro 31-8220 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By blocking the activity of protein kinases, Ro 31-8220 can affect various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, Ro 31-8220 has been shown to inhibit cell growth and induce apoptosis. In neurons, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immune cells, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 31-8220 has several advantages for lab experiments, including its specificity for protein kinases and its ability to inhibit the activity of multiple protein kinases. However, Ro 31-8220 also has some limitations, including its potential toxicity and the need for careful handling of the compound and its reactants.
Zukünftige Richtungen
There are several future directions for research on Ro 31-8220, including the development of more specific inhibitors of protein kinases, the investigation of Ro 31-8220's potential applications in the treatment of neurological disorders and autoimmune diseases, and the exploration of Ro 31-8220's potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to understand the precise mechanisms of action of Ro 31-8220 and its effects on various cellular processes.
Synthesemethoden
Ro 31-8220 has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzyl chloride with 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Both methods involve the use of organic solvents and require careful handling of the reactants.
Wissenschaftliche Forschungsanwendungen
Ro 31-8220 has been the subject of scientific research for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, Ro 31-8220 has been shown to inhibit the growth of certain cancer cells by blocking the activity of protein kinases. In neurology, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immunology, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQFRXEKXHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)